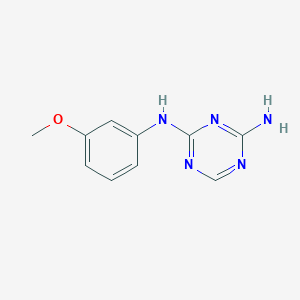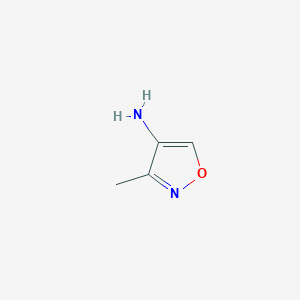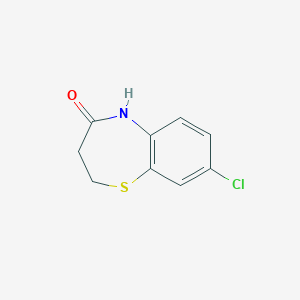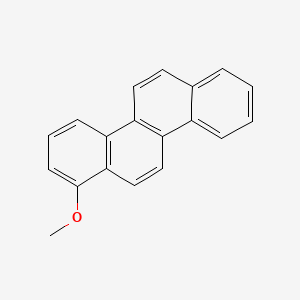
1-Methoxychrysene
Übersicht
Beschreibung
1-Methoxychrysene is a chemical compound with the molecular formula C19H14O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Methoxychrysene consists of 19 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 242.3145 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methoxychrysene include its structure, synthetic routes, and safety information . It also has specific properties such as critical pressure, heat capacity at constant pressure, and enthalpy .Wissenschaftliche Forschungsanwendungen
Ultraviolet Spectral Absorption Analysis
1-Methoxychrysene and related compounds have been studied for their ultraviolet spectral absorption characteristics. This research is crucial in identifying methylated metabolites of chrysene and understanding the relationship between spectral absorption and fluorescence intensity (Holiday & Jope, 1950).
Synthesis of Chrysenols
1-Methoxychrysene plays a role in the synthesis of chrysenols, which are significant in studying the metabolism of chrysene in living organisms. The production of pure chrysenols for reference materials is essential for understanding various aspects of chrysene metabolism (Jørgensen & Joensen, 2008).
Electrosynthesis Applications
Studies on electrosynthesis have explored the use of 1-methoxychrysene derivatives in the synthesis of valuable chemicals. This includes the paired electrolysis of compounds to produce two valuable chemicals with no waste product, demonstrating a complete electron economy (Sherbo et al., 2018).
Photovoltaic Research
In polymer-based photovoltaic cells, derivatives of 1-methoxychrysene, such as 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), have been widely studied. These materials are crucial in bulk-heterojunction structure for solar cells (Dang, Hirsch, & Wantz, 2011).
Chemical Analysis Techniques
The compound has also been used in the development of analytical techniques, such as scaled quantum FT-IR and FT-Raman spectral analysis, to understand structural and vibrational properties of related compounds (Govindarajan, Periandy, & Ganesan, 2010).
Biotransformation Studies
1-Methoxychrysene is significant in biotransformation studies, especially in understanding the environmental pollutant chrysene. Research in this area includes exploring the microbial conversion of chrysene to various metabolites, which helps in understanding pollutant degradation processes (Boyd et al., 1997).
Polymer Synthesis
The compound is involved in the synthesis of polymers, such as polyphenylenevinylene derivatives, which have applications in high molecular weight, high-spin organic polymers with properties suitable for various industrial applications (Kurata, Pu, & Nishide, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFCKMTRJUMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554260 | |
| Record name | 1-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxychrysene | |
CAS RN |
63020-57-5 | |
| Record name | 1-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




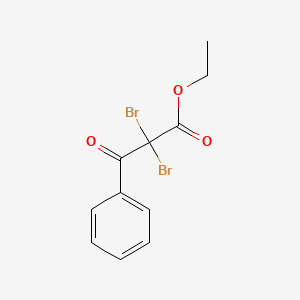

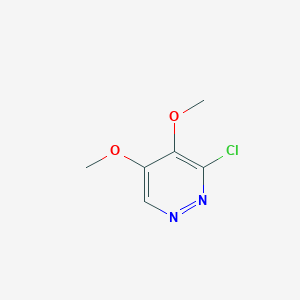

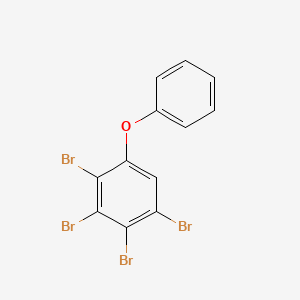
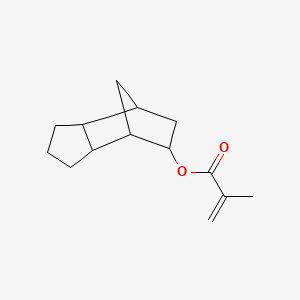
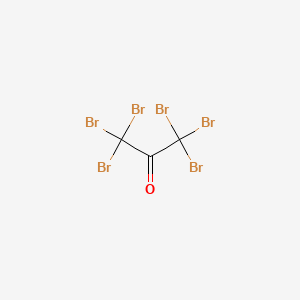
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)

